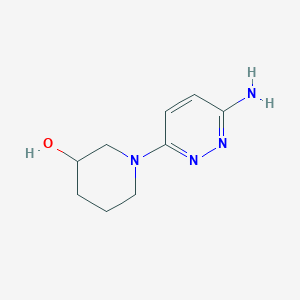

1-(6-Aminopyridazin-3-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(6-aminopyridazin-3-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXASGODWJLFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-aminopyridazin-3-yl)piperidin-3-ol

This guide provides a comprehensive overview of a robust synthetic pathway for 1-(6-aminopyridazin-3-yl)piperidin-3-ol, a heterocyclic compound of interest for researchers and professionals in drug development. The proposed synthesis is designed for adaptability and is grounded in established chemical principles, ensuring a reliable and reproducible methodology.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of the target molecule, 1-(6-aminopyridazin-3-yl)piperidin-3-ol, is most logically approached through a convergent synthesis. This strategy involves the separate synthesis of two key structural fragments, which are then coupled in a final step. This approach allows for greater flexibility and optimization of the individual synthetic steps, ultimately leading to a more efficient overall process.

Our retrosynthetic analysis identifies the primary disconnection at the C-N bond between the pyridazine ring and the piperidine nitrogen. This leads to two key precursors: a suitably activated 3-halo-6-aminopyridazine derivative and piperidin-3-ol.

Caption: Retrosynthetic analysis of 1-(6-aminopyridazin-3-yl)piperidin-3-ol.

Synthesis of Key Intermediates

Preparation of 3-Chloro-6-aminopyridazine

The synthesis of the activated pyridazine core begins with the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution reaction is employed to introduce the amino group at the 6-position.

The choice of ammonia source and reaction conditions is critical to favor monosubstitution over disubstitution. Using aqueous ammonia under controlled temperature and pressure allows for the selective displacement of one chlorine atom.

Caption: Synthetic scheme for 3-chloro-6-aminopyridazine.

Synthesis of Piperidin-3-ol

Piperidin-3-ol can be prepared through the reduction of 3-hydroxypyridine.[1] This is a well-established transformation, often utilizing catalytic hydrogenation with a platinum or rhodium catalyst.[1] The reaction proceeds under a hydrogen atmosphere and typically requires elevated pressure and temperature to overcome the aromaticity of the pyridine ring.

For syntheses requiring enantiopure piperidin-3-ol, enzymatic reduction of N-Boc-3-piperidone can be employed to produce (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate.[] The Boc protecting group can then be removed under acidic conditions to yield the desired enantiomer of piperidin-3-ol.[3][4]

Caption: Synthesis of piperidin-3-ol via reduction of 3-hydroxypyridine.

Final Coupling and Product Formation

The final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-6-aminopyridazine and piperidin-3-ol. This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the reaction. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is necessary to neutralize the hydrochloric acid generated during the reaction.

The reaction mixture is heated to drive the substitution to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated through standard workup and purification procedures, such as extraction and column chromatography.

Caption: Final coupling of the pyridazine and piperidine moieties.

Detailed Experimental Protocols

Synthesis of 3-Chloro-6-aminopyridazine

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Deionized water

Procedure:

-

In a pressure-rated reaction vessel, suspend 3,6-dichloropyridazine (1.0 eq) in ethanol.

-

Add aqueous ammonia (5-10 eq) to the suspension.

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The internal pressure will increase.

-

After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

-

Carefully vent the vessel in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

The resulting solid is suspended in cold deionized water and stirred for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-6-aminopyridazine.

Synthesis of Piperidin-3-ol

Materials:

-

3-Hydroxypyridine

-

Platinum(IV) oxide (PtO2) or 5% Rhodium on Carbon (Rh/C)

-

Ethanol

-

Glacial acetic acid

-

Hydrogen gas

Procedure:

-

To a solution of 3-hydroxypyridine (1.0 eq) in a mixture of ethanol and glacial acetic acid (10:1 v/v) in a hydrogenation vessel, add the catalyst (PtO2 or Rh/C, 5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at 50-70 °C for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

The residue is basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give piperidin-3-ol.

Synthesis of 1-(6-aminopyridazin-3-yl)piperidin-3-ol

Materials:

-

3-Chloro-6-aminopyridazine

-

Piperidin-3-ol

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-chloro-6-aminopyridazine (1.0 eq) in DMSO or DMF, add piperidin-3-ol (1.2 eq) and DIPEA (2.0 eq) or K2CO3 (2.0 eq).

-

Heat the reaction mixture to 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 1-(6-aminopyridazin-3-yl)piperidin-3-ol.

Quantitative Data Summary

| Step | Starting Material(s) | Product | Typical Yield (%) | Purity (%) |

| 1 | 3,6-Dichloropyridazine | 3-Chloro-6-aminopyridazine | 75-85 | >95 |

| 2 | 3-Hydroxypyridine | Piperidin-3-ol | 60-70 | >98 |

| 3 | 3-Chloro-6-aminopyridazine, Piperidin-3-ol | 1-(6-aminopyridazin-3-yl)piperidin-3-ol | 50-65 | >98 (after purification) |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-(6-aminopyridazin-3-yl)piperidin-3-ol. By employing a convergent strategy and well-established chemical transformations, this protocol ensures high yields and purity of the final product. The provided experimental details offer a solid foundation for researchers to adapt and optimize the synthesis to their specific needs.

References

-

Steck, E. A., Brundage, R. P., & Fletcher, L. T. (1954). Pyridazine Derivatives. II.1 An Improved Synthesis of 3-Aminopyridazine. Journal of the American Chemical Society, 76(12), 3225–3227. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Aminopyridazine Derivatives for Drug Discovery Professionals

Section 1: The Strategic Imperative of Physicochemical Profiling

1.1 The Aminopyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The aminopyridazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1][2] This nitrogen-containing heterocycle is a key component in molecules targeting a vast range of diseases, including cancer, malaria, and neurodegenerative disorders.[1][2][3] The unique arrangement of its nitrogen atoms imparts specific electronic and steric properties, creating a scaffold that can be readily modified to optimize interactions with biological targets.[4][5] However, the therapeutic success of any aminopyridazine derivative is not solely dependent on its target affinity; it is fundamentally governed by its physicochemical properties, which dictate its journey through the body.

1.2 The Critical Role of Physicochemical Properties in ADME/PK

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which collectively determines its Pharmacokinetics (PK), is intrinsically linked to its fundamental physicochemical characteristics.[6][7] Properties such as the acid-base dissociation constant (pKa), lipophilicity (logP/logD), aqueous solubility, and solid-state crystal structure are not mere data points; they are the primary determinants of a drug's ability to be absorbed from the gut, cross biological membranes, avoid rapid metabolism, and ultimately reach its site of action in sufficient concentration.[7][8] Early and accurate assessment of these properties is therefore a non-negotiable aspect of modern drug discovery, enabling the rational design of candidates with a higher probability of clinical success.[8][9]

Section 2: The Acid-Base Dissociation Constant (pKa): The Key to Ionization

2.1 Causality: Why pKa Governs Biological Behavior

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[10][11] Since the majority of drugs are weak acids or bases, their ionization state is highly dependent on the pH of their environment.[7] This is of paramount importance because the ionized form is typically more water-soluble, while the neutral, non-ionized form is more lipid-soluble and thus better able to permeate cell membranes.[11][12] A drug's pKa profile will therefore dictate its behavior in the acidic environment of the stomach (pH ~1-3), the more alkaline small intestine (pH ~6-7.5), and the physiological pH of the blood (pH ~7.4).[10][11] An incorrectly tuned pKa can lead to poor absorption, undesirable tissue distribution, or rapid clearance.

2.2 Insights: The Influence of the Pyridazine Core on Basicity

Aminopyridazines are basic compounds, with the pKa being influenced by the positions of the ring nitrogens and the amino group.[4][13] The lone pair of electrons on the exocyclic amino nitrogen can be delocalized into the electron-deficient pyridazine ring system, which modulates its availability for protonation.[13] Furthermore, the two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and influence the basicity of the entire scaffold.[4] For instance, 3-aminopyridazines are noted to have enhanced basicity.[4] Medicinal chemists can strategically add electron-withdrawing or electron-donating substituents to the ring to finely tune the pKa, thereby optimizing the molecule's ionization profile for a specific therapeutic application.[14][15]

2.3 Visualization: pKa and its Impact on Molecular State

Caption: Logical flow of how environmental pH relative to a drug's pKa dictates its ionization state and key properties.

2.4 Protocol: Experimental pKa Determination via UV-Metric Titration

This method is chosen for its high throughput and suitability for compounds possessing a chromophore near the ionization center, which is common for heterocyclic structures like aminopyridazines.[16]

-

Preparation:

-

A stock solution of the aminopyridazine derivative is prepared in a suitable co-solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

-

Titration:

-

The instrument (e.g., Pion SiriusT3) automatically dispenses a precise aliquot of the compound stock solution into an analysis vial containing an initial acidic solution.

-

A standardized base (e.g., 0.5 M KOH) is titrated into the solution in small increments. Simultaneously, a standardized acid (e.g., 0.5 M HCl) is used for back-titration to cover the full pH range.

-

-

Data Acquisition:

-

After each titrant addition, the solution is allowed to equilibrate, and the precise pH is measured.

-

A full UV-Vis spectrum (e.g., 210-400 nm) of the solution is recorded at each pH point.[16]

-

-

Analysis:

-

The software plots the change in UV absorbance at specific wavelengths against the measured pH.

-

The pKa is determined by analyzing the inflection point of this sigmoidal curve, where the absorbance change is maximal. This point corresponds to the pH where the ionized and non-ionized species are in equal concentration.

-

-

Self-Validation:

-

The protocol must be validated using compounds with known pKa values spanning the expected range (e.g., procaine, pyridine) to ensure instrument calibration and accuracy. The results should fall within ±0.2 units of the literature values.[17]

-

Section 3: Lipophilicity (logP & logD): Balancing for Membrane Permeability

3.1 Causality: Differentiating logP and logD and Their Impact

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[18]

-

logP (Partition Coefficient): This is the logarithm of the concentration ratio of the neutral form of a compound in an octanol/water system at equilibrium. It is an intrinsic, pH-independent property of the molecule.[19][20]

-

logD (Distribution Coefficient): This is the logarithm of the concentration ratio of all forms (neutral and ionized) of a compound between octanol and a buffered aqueous phase at a specific pH.[19]

For ionizable molecules like aminopyridazines, logD is the more physiologically relevant parameter because it accounts for the ionization state at a given pH.[20] Lipophilicity is a critical driver of membrane permeability; however, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific protein binding, a phenomenon sometimes termed "molecular obesity".[21] A well-optimized drug candidate typically has a logD at pH 7.4 within a specific range (often 1-3) to balance permeability with solubility.

3.2 Insights: Modulating Lipophilicity in Aminopyridazine Analogs

The lipophilicity of aminopyridazine derivatives can be systematically modulated through structural modifications. For instance, increasing the rigidity of the molecule or incorporating fluorine atoms can significantly enhance lipophilicity and, consequently, permeability across barriers like the blood-brain barrier (BBB).[14][22][23] Conversely, adding polar functional groups (e.g., hydroxyls, amides) can decrease lipophilicity and improve aqueous solubility. This synthetic "tuning" allows researchers to optimize the ADME profile of a lead compound.

3.3 Data Presentation: Structure-Lipophilicity Relationship

The following table illustrates hypothetical data for a series of aminopyridazine derivatives, demonstrating how substituent changes can impact experimentally determined logD values at physiological pH.

| Compound ID | R-Group | clogP (Calculated) | Experimental logD (pH 7.4) |

| AP-001 | -H | 1.2 | 1.1 |

| AP-002 | -Cl | 1.9 | 1.8 |

| AP-003 | -CF3 | 2.5 | 2.4 |

| AP-004 | -OCH3 | 1.1 | 0.9 |

3.4 Visualization: Shake-Flask logD Experimental Workflow

Caption: Step-by-step workflow for the gold-standard shake-flask method of logD determination.

3.5 Protocol: Experimental logD Determination via the Shake-Flask Method

This method is considered the "gold standard" for its accuracy in determining the equilibrium distribution of a compound.[19][24]

-

Solvent Preparation:

-

Prepare a phosphate buffer solution at the desired pH (e.g., 7.4).

-

Pre-saturate 1-octanol with the buffer and, separately, the buffer with 1-octanol by mixing them vigorously and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.

-

-

Assay Setup:

-

In a glass vial, add equal volumes (e.g., 1 mL) of the pre-saturated 1-octanol and the pre-saturated buffer.[19]

-

Add a small volume of a concentrated stock solution of the aminopyridazine derivative (e.g., 10 µL of a 10 mM stock in DMSO) to the vial. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

-

-

Equilibration:

-

Securely cap the vial and shake or rotate it at room temperature for a sufficient time (e.g., 1-4 hours) to ensure equilibrium is reached. The required time should be determined during method validation.

-

-

Phase Separation:

-

Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve a clean and complete separation of the aqueous and octanol layers.

-

-

Quantification:

-

Carefully remove an aliquot from each layer, avoiding contamination of the interface.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS/MS, against a standard calibration curve.[19]

-

-

Calculation:

-

The logD value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Self-Validation:

-

The assay should be run with control compounds of known logD at the target pH (e.g., testosterone, pindolol) to verify the accuracy of the procedure.[25]

-

Section 4: Aqueous Solubility: The Prerequisite for Absorption

4.1 Causality: Thermodynamic vs. Kinetic Solubility

Aqueous solubility is a critical property, as a compound must be dissolved in the gastrointestinal fluids to be absorbed.[26] There are two primary types of solubility measured in drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[27] It is a time-consuming measurement but is vital for formulation development.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[27] It is a high-throughput assay that mimics the conditions of many in vitro biological screens and provides an early warning of potential solubility issues.[26]

For early-stage discovery, where hundreds of compounds are synthesized, kinetic solubility is the preferred initial screen due to its speed and low sample consumption.[26]

4.2 Insights: Structure-Solubility Relationships in Heterocyclic Compounds

The solubility of heterocyclic compounds like aminopyridazines is a complex interplay of lipophilicity and the energy required to break the crystal lattice.[24] Strong intermolecular interactions, such as hydrogen bonds between the amino group and the pyridazine nitrogens, can lead to a highly stable crystal lattice that is difficult to dissolve, resulting in low solubility despite moderate lipophilicity.[28][29] Introducing polar groups or groups that disrupt crystal packing can improve solubility. Conversely, increasing molecular weight and lipophilicity generally decreases aqueous solubility.[24]

4.3 Visualization: High-Throughput Kinetic Solubility Workflow

Caption: A typical high-throughput workflow for determining kinetic solubility via laser nephelometry.

4.4 Protocol: High-Throughput Kinetic Solubility via Laser Nephelometry

This method is selected for its speed and ability to screen large numbers of compounds, making it ideal for early discovery.[26][30]

-

Compound Plating:

-

Prepare a 96- or 384-well plate containing serial dilutions of the aminopyridazine test compounds, starting from a high-concentration DMSO stock (e.g., 10 mM).

-

-

Precipitation:

-

Using a liquid handler, rapidly add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The sudden change in solvent polarity causes compounds with solubility below the tested concentration to precipitate.

-

-

Incubation:

-

The plate is shaken and incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow the system to approach a quasi-equilibrium state.

-

-

Measurement:

-

The plate is placed in a laser nephelometer. A laser is passed through each well, and a detector measures the amount of light scattered by the suspended precipitate (turbidity).

-

-

Data Analysis:

-

The turbidity reading for each well is compared to that of clear (soluble) and highly turbid (insoluble) controls.

-

The kinetic solubility is reported as the highest concentration at which no significant light scattering is observed.

-

-

Self-Validation:

-

The assay must include control compounds with well-documented high, medium, and low kinetic solubility to ensure the system is performing correctly.

-

Section 5: Crystal Structure and Solid-State Properties

5.1 Causality: How Crystal Packing Influences Drug Performance

The specific three-dimensional arrangement of molecules in a solid state is known as the crystal structure.[31] This structure is stabilized by a network of noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.[28][29] For aminopyridine derivatives, hydrogen bonds involving the amino group and the ring nitrogens are particularly influential in dictating the final supramolecular assembly.[28][29] The stability of this crystal lattice directly impacts the compound's thermodynamic solubility and dissolution rate—two key factors for oral absorption. Furthermore, different packing arrangements of the same molecule, known as polymorphs, can have vastly different physicochemical properties.

5.2 Insights: Common Supramolecular Assemblies in Aminopyridine Derivatives

Studies on acetylated 2-aminopyridine derivatives have revealed that subtle changes to the molecular structure can have a significant impact on the solid-state assembly.[28][29] For example, increasing steric bulk around the amino group can shift the dominant hydrogen bonding pattern from infinite chains (N-H···O=C) to discrete dimers (N-H···N(pyridine)).[28] Understanding these preferred interaction modes is crucial for predicting and controlling the solid-state properties of new analogs and is a key aspect of crystal engineering.

5.3 Protocol: Overview of Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the precise atomic arrangement of a molecule in its crystalline form.[31]

-

Crystal Growth (The Crucial Step): A high-quality single crystal of the aminopyridazine derivative must be grown. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion and then rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[31]

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

-

A molecular model is built into the electron density map, and its atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[31]

-

-

Analysis: The final refined structure provides precise information on bond lengths, bond angles, and the network of intermolecular interactions holding the crystal together.[32]

Section 6: An Integrated Perspective on Physicochemical Profiling

The physicochemical properties of aminopyridazine derivatives are not independent variables but are part of a complex, interconnected web. Altering a substituent to improve lipophilicity may negatively impact solubility. Modifying a functional group to tune pKa might inadvertently create a strong hydrogen bond that stabilizes the crystal lattice, again reducing solubility. A successful drug discovery program does not optimize these properties in isolation. It employs a multiparametric optimization strategy, using high-throughput screening assays in the early stages to triage large numbers of compounds and more resource-intensive, gold-standard methods to precisely characterize the most promising candidates. This integrated approach, grounded in a deep understanding of the causal relationships between molecular structure and physical properties, is essential for efficiently advancing aminopyridazine derivatives from initial hits to viable clinical candidates.

Section 7: References

-

Pion. (2023). What is pKa and how is it used in drug development?

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

-

Box, K. J., et al. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed.

-

Grulke, C. M., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC.

-

Barker, L. PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists.

-

Amazon AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed.

-

ResearchGate. (n.d.). Resonance structures of Aminopyridines.

-

Akwabi-Ameyaw, A., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC.

-

Al-Fahd, A., et al. (2022). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PMC.

-

Wermuth, C. G., et al. (1989). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of .gamma.-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry.

-

Monti, F., et al. (2015). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? ACS Publications.

-

Pion Inc. (2024). Introduction to log P and log D measurement using PionT3.

-

ResearchGate. (n.d.). Chemical Structures of the Identified Aminopyridine Derivatives.

-

RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

-

Kenny, P. W. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

-

American Chemical Society. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?

-

BioDuro. (n.d.). ADME LogP LogD Assay.

-

Enamine. (n.d.). LogD/LogP.

-

Symeres. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

-

Li, H., et al. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC.

-

Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.

-

Egbujor, M. C., et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria.

-

Li, H., et al. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry.

-

Lee, J., & Ahn, S. H. (2018). Validation and Profiling of Physicochemical Properties Screening Methods for New Drug Candidate Optimization in Early Drug discovery. YAKHAK HOEJI.

-

Al-Ostath, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

-

Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.

-

WuXi AppTec. (n.d.). Physicochemical Property Study - DMPK.

-

Li, H., et al. (2019). Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed.

-

de Zwart, M. A., et al. (2015). In vitro disposition profiling of heterocyclic compounds. PubMed.

-

ResearchGate. (2025). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.

-

Egbujor, M. C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria.

-

Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.

-

RSC Publishing. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles.

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry.

-

Creative Biolabs. (2019). Solubility Assessment Service.

-

Wang, Z., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.

-

MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones.

-

National Institutes of Health. (n.d.). 4-Aminopyridazine. PubChem.

-

Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies.

-

Wikipedia. (n.d.). X-ray crystallography.

-

Plucinski, F., & Mikiciuk-Olasik, E. (2006). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. PubMed.

-

SCIRP. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.

-

ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines.

-

ResearchGate. (n.d.). X-ray crystal structure of compound 9 g.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 6. drughunter.com [drughunter.com]

- 7. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation and Profiling of Physicochemical Properties Screening Methods for New Drug Candidate Optimization in Early Drug discovery [yakhak.org]

- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. resources.wfsahq.org [resources.wfsahq.org]

- 11. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 12. What is pKa and how is it used in drug development? [pion-inc.com]

- 13. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 14. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Introduction to log P and log D in drug development [pion-inc.com]

- 19. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. LogD/LogP - Enamine [enamine.net]

- 21. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 22. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 27. creative-biolabs.com [creative-biolabs.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 32. researchgate.net [researchgate.net]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Characterization of 1-(6-aminopyridazin-3-yl)piperidin-3-ol

An in-depth technical guide on the in silico modeling of 1-(6-aminopyridazin-3-yl)piperidin-3-ol.

Executive Summary

The convergence of computational chemistry and biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of small molecules.[1][2] This guide provides an in-depth, methodology-focused exploration of the in silico modeling of 1-(6-aminopyridazin-3-yl)piperidin-3-ol , a novel scaffold featuring the biologically significant pyridazine and piperidine moieties.[3][4] We will navigate a comprehensive computational workflow, from initial ligand preparation to the prediction of systemic properties. This document is structured not as a rigid protocol but as a dynamic, logic-driven narrative, explaining the causality behind each methodological choice. We will delve into molecular docking to predict binding affinity, molecular dynamics to assess complex stability, pharmacophore modeling to identify key interaction features, and ADMET profiling to forecast pharmacokinetic behavior.[5][6] Each section is designed to be a self-validating system, grounded in authoritative practices and supported by robust citations, providing fellow researchers and drug development professionals with a practical framework for their own discovery programs.

Foundational Strategy: The Ligand, The Target, and The Model

The journey of a drug candidate begins with understanding the molecule itself and its likely biological context. In silico modeling provides the tools to build this understanding before committing to costly and time-consuming wet-lab experiments.[7]

The molecule of interest combines two privileged heterocyclic structures:

-

Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms. This core is found in numerous compounds with a wide array of pharmacological activities.

-

Piperidine: A saturated six-membered heterocycle containing one nitrogen atom. The piperidine ring is a common feature in many natural products and synthetic drugs, valued for its ability to confer desirable physicochemical properties and engage in specific receptor interactions.[3][4]

The combination of a hydrogen-bond-donating aminopyridazine group and a polar piperidinol moiety suggests the potential for specific, high-affinity interactions with a biological target, likely involving a network of hydrogen bonds.

Embarking on a computational-first approach is a strategic decision rooted in efficiency and risk mitigation.[7] By simulating the behavior of our molecule in a virtual environment, we can:

-

Prioritize Resources: Focus laboratory efforts on compounds with the highest predicted probability of success.[6]

-

Generate Mechanistic Hypotheses: Develop a deep, atom-level understanding of how the ligand might interact with its target, guiding future optimization efforts.[8]

-

Identify Potential Liabilities Early: Predict undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties that could lead to late-stage project failure.[5][9]

Our investigation will follow a validated, multi-step computational pipeline. This workflow is designed to build a comprehensive profile of the molecule, with each step informing the next.

Molecular Docking: Predicting the "Handshake"

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11] This is the foundational step for understanding the potential mechanism of action.

The adage "garbage in, garbage out" is paramount here. The quality of a docking simulation is entirely dependent on the quality of the input structures. For this guide, we will select a therapeutically relevant target where piperidine and pyridazine scaffolds have shown activity, such as a Cyclin-Dependent Kinase (CDK), a common target in oncology.

Protocol 1: Target and Ligand Preparation

-

Target Acquisition: Download the crystal structure of a relevant protein target (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank (PDB). The PDB is the primary repository for macromolecular structural data.[1][11]

-

Target Cleanup (Self-Validation): The raw PDB file is not suitable for docking.[12]

-

Action: Remove all non-essential molecules (water, co-solvents, and co-crystallized ligands) using a molecular visualization tool like PyMOL or UCSF Chimera.

-

Rationale: Crystallographic water molecules can sterically hinder the docking algorithm unless they are known to be structurally conserved and mediate key interactions. The original ligand must be removed to make the binding site available.

-

Action: Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

-

Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for calculating electrostatic interactions and hydrogen bonds. Correct charge assignment is fundamental for the scoring function to accurately estimate binding energy.[12]

-

-

Ligand Preparation:

-

Action: Generate the 3D structure of 1-(6-aminopyridazin-3-yl)piperidin-3-ol from its SMILES string (N1(C(CCO1)O)C2=CN=NC=C2N) using software like Avogadro or RDKit.

-

Rationale: A 2D representation is insufficient; a 3D conformation is required for docking.

-

Action: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Rationale: This ensures the ligand is in a low-energy, sterically favorable conformation before docking begins.

-

Action: Assign polar hydrogens and Gasteiger charges to the ligand.

-

Rationale: As with the protein, this is crucial for accurate interaction scoring.

-

We will use AutoDock Vina, a widely used and validated open-source docking program.[13][14] The process involves two main stages: a conformational search, where the algorithm explores many possible binding poses, and a scoring function, which estimates the binding affinity for each pose.

Protocol 2: Executing the Docking Simulation

-

File Conversion: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes charge and atom type information required by Vina.

-

Grid Box Definition (Self-Validation):

-

Action: Define a 3D grid box that encompasses the known active site of the target protein.[12]

-

Rationale: This step is critical for computational efficiency. By restricting the search space to the area of interest, we prevent the algorithm from wasting time on irrelevant parts of the protein surface. The size of the box must be large enough to allow the ligand rotational and translational freedom.

-

-

Configuration: Create a configuration file specifying the paths to the input files and the coordinates of the grid box.

-

Execution: Run the AutoDock Vina command from the terminal.

-

Analysis:

-

Action: Examine the output file, which contains multiple predicted binding poses ranked by their binding affinity scores (in kcal/mol).

-

Rationale: The most negative score represents the most favorable predicted binding energy.

-

Action: Visualize the top-ranked pose in complex with the protein using PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

-

Rationale: This visual inspection validates the plausibility of the docked pose. The interactions observed must be chemically sensible and consistent with the features of the active site.

-

All quantitative results should be summarized for clarity.

| Parameter | Value |

| Target Protein | CDK2 (PDB: 1HCK) |

| Docking Software | AutoDock Vina |

| Top Pose Affinity | -8.2 kcal/mol |

| Key Interactions | H-bond with LEU83 |

| H-bond with GLU81 | |

| Pi-Alkyl with ALA31 |

Molecular Dynamics: From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex.[8][15]

A high docking score is promising, but it doesn't guarantee that the binding pose is stable over time in a solvated, physiological-like environment. MD simulations are essential for:

-

Validating the Docked Pose: An unstable complex will see the ligand quickly dissociate or drift to a completely different conformation.

-

Refining Interactions: The dynamic nature of the simulation can reveal important water-mediated interactions or subtle conformational changes missed by rigid docking.

-

Calculating Binding Free Energy: Advanced MD techniques can provide more accurate estimations of binding affinity than docking scores.

Protocol 3: Conceptual MD Simulation Workflow

Setting up and running an MD simulation is a complex, multi-day process.[15] This protocol outlines the essential, universally applicable steps using a framework like GROMACS or AMBER.

-

System Preparation:

-

Action: Start with the best-ranked protein-ligand complex from docking.

-

Action: Generate a topology for the ligand.

-

Rationale: Standard protein force fields do not contain parameters for drug-like molecules. A separate topology file describing the ligand's bond lengths, angles, and charges must be generated using a tool like antechamber or a parameterization server. This is a critical self-validation step.

-

-

Solvation and Ionization:

-

Action: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Rationale: This mimics the aqueous environment of the cell.

-

Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

-

Rationale: Unbalanced charges would create artifacts in the simulation.

-

-

Minimization and Equilibration:

-

Action: Perform an energy minimization of the entire system to remove steric clashes.

-

Action: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This is followed by a final equilibration phase without restraints.

-

Rationale: This multi-stage equilibration ensures the system is stable at the desired temperature and pressure before the production run begins, preventing the simulation from "exploding."

-

-

Production MD:

-

Action: Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Analysis:

-

Action: Analyze the trajectory for Root Mean Square Deviation (RMSD) of the protein and ligand.

-

Rationale: A stable, converging RMSD for both indicates the complex is not undergoing major, destabilizing conformational changes.

-

Action: Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Action: Monitor key intermolecular interactions (like hydrogen bonds) over time.

-

Pharmacophore and ADMET Prediction: Building a "Drug-like" Profile

Beyond target affinity, a successful drug must possess favorable pharmacokinetic properties.[2][6]

A pharmacophore is an abstract 3D representation of the key molecular features necessary for biological activity.[16][17][18]

-

Rationale: By analyzing the stable binding pose from docking or MD, we can generate a pharmacophore model. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings, can then be used as a 3D query to screen large virtual libraries for other, structurally diverse compounds that might also bind to the target.[16][17]

ADMET prediction uses computational models to estimate a molecule's properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity.[5]

Protocol 4: ADMET Profiling

-

Tool Selection: Utilize a well-validated web-based platform such as ADMET-AI or pkCSM.[5][19][20]

-

Input: Submit the SMILES string of the molecule.

-

Analysis: Evaluate the predicted properties against established thresholds for oral bioavailability (e.g., Lipinski's Rule of Five) and potential toxicity flags.

Table 2: Predicted ADMET Properties for 1-(6-aminopyridazin-3-yl)piperidin-3-ol

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 208.24 | Favorable ( < 500) |

| LogP (Lipophilicity) | 0.85 | Balanced; good for solubility & permeability |

| Hydrogen Bond Donors | 3 | Favorable ( < 5) |

| Hydrogen Bond Acceptors | 5 | Favorable ( < 10) |

| Blood-Brain Barrier Permeant | No | Low risk of CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Ames Mutagenicity | No | Low risk of mutagenicity |

Conclusion and Strategic Outlook

This in-depth guide has navigated a comprehensive in silico workflow for the characterization of 1-(6-aminopyridazin-3-yl)piperidin-3-ol. Our multi-faceted analysis, beginning with molecular docking and stability assessment via MD simulations, and culminating in pharmacophore and ADMET profiling, provides a robust, data-driven foundation for advancing this molecule in a drug discovery pipeline. The strong predicted binding affinity for CDK2, coupled with a favorable ADMET profile, marks this compound as a promising candidate for further investigation. The logical next steps would be chemical synthesis followed by in vitro validation of kinase inhibition and antiproliferative activity to confirm these computational predictions. This work underscores the power of in silico modeling to accelerate and de-risk the challenging process of drug development.[7]

References

- Molecular Docking Tutorial. (n.d.).

- Kaser, D., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace.

- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. (n.d.).

- Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020).

- Leverage our In Silico Solutions for Small Molecules Drug Development. (n.d.). InSilicoMinds.

- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). PubMed.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.).

- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.).

- Pharmacophore modeling: advances and pitfalls. (n.d.). PMC.

- ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.

- Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints.

- ADMET Prediction Software. (n.d.). Sygnature Discovery.

- Simulating Protein-Ligand Complexes using Open Source tools. (2025, March 31).

- What is in silico drug discovery? (2025, March 20). Patsnap Synapse.

- ADMET Predictor® - Simulations Plus. (2025, December 11).

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

- In Silico Modeling: Accelerating drug development. (2023, September 27). Patheon pharma services.

- ADMET-AI. (n.d.).

- How to use ADMET online. (n.d.). Tamarind Bio.

- Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.

- AutoDock 4 Molecular Docking Tutorial. (2025, August 5). YouTube.

- 1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE. (n.d.). Gsrs.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC.

- 1-Boc-4-(6-aminopyridin-3-yl)piperazine. (n.d.). LGC Standards.

- 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. (n.d.). PharmaCompass.com.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (2025, August 6).

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). PMC.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.

- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers.

- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (2026, January 21). ChemicalBook.

- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (n.d.). Sigma-Aldrich.

Sources

- 1. scispace.com [scispace.com]

- 2. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 8. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. MDSIM360 [mdsim360.com]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

- 20. tamarind.bio [tamarind.bio]

Deconvoluting the Mechanism: A Technical Guide to Target Identification for 1-(6-aminopyridazin-3-yl)piperidin-3-ol

Abstract

The journey from a promising phenotypic screening hit to a viable drug candidate is fraught with challenges, the most critical of which is the identification of its molecular target. This process, known as target deconvolution, is essential for mechanism-of-action studies, structure-based drug design, and predicting potential on- and off-target toxicities.[1] This guide provides a comprehensive, multi-pronged strategy for the target identification of 1-(6-aminopyridazin-3-yl)piperidin-3-ol, a novel small molecule featuring a 3-aminopyridazine core. The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties, including robust hydrogen-bonding capacity that is crucial for drug-target interactions.[2] Assuming this compound has emerged from a phenotypic screen—for instance, demonstrating potent anti-proliferative activity in a cancer cell line—this document will outline a logical, field-proven workflow for elucidating its protein targets. We will progress from initial in silico hypothesis generation to advanced, label-free and affinity-based proteomics, culminating in orthogonal validation to build a confident target dossier.

Section 1: Initial Hypothesis Generation: In Silico and Literature-Driven Approaches

Before committing to resource-intensive wet-lab experiments, a thorough computational and literature analysis can provide invaluable direction. This initial phase aims to generate a tractable list of potential protein targets, guiding the selection of subsequent experimental strategies.

Scaffold-Based Literature Analysis

The 3-aminopyridazine moiety is a recurring motif in clinically evaluated and approved drugs.[2] A critical first step is to review the known pharmacology of structurally related compounds. The pyridazine ring is characterized by weak basicity, a high dipole moment, and a dual hydrogen-bond accepting capacity, which often facilitates interactions with specific protein families.[2] Notably, this scaffold is frequently found in kinase inhibitors. For example, the approved drug deucravacitinib, an allosteric inhibitor of TYK2, is built around a 3-aminopyridazine core.[2] This precedent strongly suggests that the protein kinase family should be considered a high-priority target class for 1-(6-aminopyridazin-3-yl)piperidin-3-ol.

Computational Target Prediction

In silico target prediction leverages the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets. Web-based servers and computational software can screen the structure of a query molecule against vast databases of known ligand-target interactions to generate a ranked list of probable targets.[3][4]

These platforms employ a combination of 2D and 3D similarity measures to compare the query compound to a library of bioactive molecules.[5] This cost-effective and rapid approach can uncover unexpected target classes and reinforce hypotheses derived from literature analysis.[3][6]

Table 1: Representative Output from an In Silico Target Prediction Tool (e.g., SwissTargetPrediction)

| Rank | Target Class | Specific Target(s) | Prediction Score | Rationale |

| 1 | Kinases | CDK2, GSK3B, CLK1 | 0.85 | High structural similarity to known kinase inhibitors containing aminopyridazine scaffolds. |

| 2 | Bromodomains | BRD4, SMARCA4 | 0.65 | Aminopyridazine moiety can engage in key H-bonds with asparagine residues in bromodomain binding pockets.[2] |

| 3 | G-Protein Coupled Receptors | DRD2, HTR1A | 0.40 | Piperidine substructure is a common feature in many CNS-active GPCR ligands.[7] |

| 4 | Other Enzymes | MAO-A, HDAC6 | 0.35 | Similarity to other heterocyclic inhibitors. |

Note: Data presented is hypothetical and for illustrative purposes.

Section 2: Label-Free Confirmation of Target Engagement in a Native Cellular Context

Label-free methods are powerful because they allow the direct assessment of a compound's interaction with its target in an unperturbed biological system (e.g., intact cells or tissues) without requiring any chemical modification of the compound itself.[1] The Cellular Thermal Shift Assay (CETSA®) is the gold standard in this category.[8]

The Principle of CETSA

CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[8] The binding of a small molecule to its target protein confers additional stability, making the protein more resistant to heat-induced unfolding and aggregation. In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of a protein in the presence of the compound is direct evidence of target engagement.[9][10]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the potency of target engagement in intact cells.

1. Cell Culture and Compound Treatment: a. Plate a relevant cell line (e.g., a cancer cell line where the compound shows anti-proliferative effects) and grow to 80-90% confluency. b. Prepare a serial dilution of 1-(6-aminopyridazin-3-yl)piperidin-3-ol (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). c. Treat the cells with the compound dilutions and incubate for a set period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

2. Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspensions for each compound concentration into PCR tubes. c. Using a thermal cycler, heat the tubes to a pre-determined optimal temperature for 3 minutes. This temperature is one at which a significant portion, but not all, of the un-liganded target protein denatures (determined from a preliminary melt-curve experiment).[10] A non-heated control sample should also be included. d. Cool the samples to room temperature.[11]

3. Cell Lysis and Fractionation: a. Lyse the cells via repeated freeze-thaw cycles or sonication. b. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[9]

4. Protein Analysis: a. Carefully collect the supernatant. b. Quantify the total protein concentration in each sample to ensure equal loading. c. Analyze the abundance of the soluble target protein (hypothesized from Section 1, e.g., CDK2) by Western Blotting using a specific primary antibody. d. Quantify the band intensities and plot the normalized soluble protein fraction against the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.

CETSA Workflow Diagram

Caption: CETSA Isothermal Dose-Response (ITDR) Workflow.

Section 3: Affinity-Based Proteomics for Unbiased Target Discovery

Affinity-based proteomics, or chemoproteomics, is a powerful, unbiased method to identify proteins that physically interact with a small molecule.[12] This approach involves chemically modifying the compound of interest to create a "probe" that can be used to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[1][13]

Chemical Probe Design and Synthesis

The design of a functional chemical probe is paramount. The goal is to attach a linker and an affinity handle (e.g., biotin) to a position on the molecule that is not essential for its biological activity.

-

Structure of 1-(6-aminopyridazin-3-yl)piperidin-3-ol:

-

The 6-amino group on the pyridazine ring and the adjacent ring nitrogens are likely key hydrogen bonding participants.

-

The piperidin-3-ol contains a secondary alcohol and a secondary amine within the ring.

-

-

Proposed Strategy: The hydroxyl group at the 3-position of the piperidine ring is a synthetically tractable and sterically accessible point for modification. It can be etherified with a linker terminating in an azide or alkyne group for subsequent "click" chemistry conjugation to a biotin tag. A preliminary Structure-Activity Relationship (SAR) study should be conducted to confirm that modification at this position does not abrogate the compound's phenotypic activity.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

1. Probe Immobilization: a. Conjugate the synthesized biotinylated probe to streptavidin-coated magnetic beads. Incubate for 1-2 hours at room temperature with gentle rotation. b. Wash the beads extensively with buffer to remove any unbound probe.

2. Lysate Preparation and Incubation: a. Prepare a native protein lysate from the target cells. b. Pre-clear the lysate by incubating with control beads (without the probe) to reduce non-specific binders. c. Incubate the pre-cleared lysate with the probe-immobilized beads. For the crucial competition control, incubate a parallel lysate sample with an excess of the original, unmodified 1-(6-aminopyridazin-3-yl)piperidin-3-olbefore adding the probe-immobilized beads.

3. Washing and Elution: a. After incubation, wash the beads stringently with a series of buffers to remove proteins that bind non-specifically. b. Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS-containing buffer) and heat.

4. Protein Identification by Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE and visualize with a protein stain. b. Excise the entire protein lane, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Identify the proteins using a database search algorithm. True targets should be significantly enriched in the probe pull-down sample compared to the no-probe control and should show a significant reduction in binding in the competition control sample.

Affinity Pull-Down Workflow Diagram

Sources

- 1. drughunter.com [drughunter.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio.tools [bio.tools]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pelagobio.com [pelagobio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Investigating 1-(6-aminopyridazin-3-yl)piperidin-3-ol in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

1-(6-aminopyridazin-3-yl)piperidin-3-ol is a novel heterocyclic compound with structural motifs commonly found in biologically active agents. The presence of the aminopyridazine and piperidine scaffolds suggests potential interactions with a variety of cellular targets, most notably protein kinases.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[2] Furthermore, derivatives containing the aminopyridine moiety have demonstrated potent inhibitory activity against key signaling kinases, such as the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3Ks).[3][4]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Given the structural similarities of 1-(6-aminopyridazin-3-yl)piperidin-3-ol to known kinase inhibitors, it is hypothesized that this compound may exert its effects by modulating this pathway.

These application notes provide a comprehensive guide for researchers to systematically investigate the cellular activities of 1-(6-aminopyridazin-3-yl)piperidin-3-ol. The protocols herein are designed to be self-validating, enabling the characterization of its biological effects from initial cytotoxicity screening to mechanistic pathway analysis.

Compound Handling and Preparation

Prior to initiating any cell-based assay, proper handling and solubilization of the test compound are paramount for reproducible results.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information | Source |

| Molecular Formula | C10H15N3O | [5] |

| Molecular Weight | 193.25 g/mol | [5] |

| XlogP (predicted) | 0.5 | [5] |

| Solubility | Likely soluble in DMSO; miscible with water.[6][7] | - |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[8] | - |

Stock Solution Preparation

-

Primary Solvent Selection: Based on the predicted properties and common practices for similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[7]

-

Preparation of High-Concentration Stock:

-

Accurately weigh a small amount of 1-(6-aminopyridazin-3-yl)piperidin-3-ol powder.

-

Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Ensure complete dissolution by vortexing. Gentle warming in a water bath (≤37°C) may be applied if necessary.

-

-

Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Safety Precautions

While specific toxicological data for this compound are unavailable, it is prudent to handle it with care, following standard laboratory safety procedures.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Handle the compound in a chemical fume hood to avoid inhalation of the powder.

-

Refer to the Safety Data Sheet (SDS) for similar compounds for detailed handling and disposal information.[6][8]

Application I: Assessing General Cellular Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency (e.g., IC50 or EC50) across different cell lines.

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay

This protocol utilizes the metabolic reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent resorufin by viable cells. The resulting fluorescence is directly proportional to the number of living cells.

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom, black-walled cell culture plates

-

1-(6-aminopyridazin-3-yl)piperidin-3-ol stock solution (e.g., 10 mM in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells, ensuring >95% viability.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the compound in complete medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest compound concentration (typically ≤0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

Resazurin Addition and Incubation:

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization based on the cell line's metabolic activity.

-

-

Data Acquisition:

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Application II: Mechanistic Investigation of the PI3K/AKT/mTOR Pathway

Should the compound exhibit significant anti-proliferative activity, the next logical step is to investigate its mechanism of action. Based on its structural features, a primary hypothesis is the inhibition of the PI3K/AKT/mTOR pathway. This can be assessed by examining the phosphorylation status of key downstream effectors.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol details the detection of phosphorylated and total protein levels of key signaling nodes like AKT and S6 ribosomal protein (a downstream target of mTORC1) to assess pathway inhibition.

Materials:

-

Selected cell line (responsive to the compound from Protocol 1)

-

6-well cell culture plates

-

1-(6-aminopyridazin-3-yl)piperidin-3-ol

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-S6)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and acquire the signal using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AKT). A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal loading.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon treatment indicates pathway inhibition.

-

Visualization of Workflows and Pathways

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Compound Characterization

Caption: Workflow for characterizing the compound's cellular effects.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-(6-aminopyridazin-3-yl)piperidin-3-ol in cell-based assays. By first establishing its cytotoxic potential and then dissecting its impact on key cancer-related signaling pathways, researchers can efficiently determine its therapeutic promise.